4-Fluoro-2,3-dihydro-1H-inden-1-amine 4-Fluoro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.: 148960-34-3
VCID: VC21086850
InChI: InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
SMILES: C1CC2=C(C1N)C=CC=C2F
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol

4-Fluoro-2,3-dihydro-1H-inden-1-amine

CAS No.: 148960-34-3

Cat. No.: VC21086850

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2,3-dihydro-1H-inden-1-amine - 148960-34-3

Specification

CAS No. 148960-34-3
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
IUPAC Name 4-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Standard InChI Key SIIMRBDZNUKOAC-UHFFFAOYSA-N
SMILES C1CC2=C(C1N)C=CC=C2F
Canonical SMILES C1CC2=C(C1N)C=CC=C2F

Introduction

Chemical Properties and Structure

Basic Chemical Properties

4-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated indene derivative with a primary amine group. Its fundamental properties are summarized in the following table:

PropertyValue
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
CAS Number148960-34-3
IUPAC Name4-fluoro-2,3-dihydro-1H-inden-1-amine
InChIInChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
InChIKeySIIMRBDZNUKOAC-UHFFFAOYSA-N
SMILESC1CC2=C(C1N)C=CC=C2F

The compound belongs to the indene family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The fluorine atom is positioned at carbon 4 of the aromatic ring, while the amine group is attached to position 1 on the cyclopentane ring .

Stereochemistry

4-Fluoro-2,3-dihydro-1H-inden-1-amine contains a stereogenic center at position 1, resulting in two possible stereoisomers:

StereoisomerCAS NumberConfiguration
(R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine1637540-45-4R configuration at C1
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine946053-90-3S configuration at C1

The stereochemistry plays a crucial role in determining the biological activity and potential applications of these compounds in pharmaceutical research . Each stereoisomer may exhibit different binding affinities and interactions with biological targets, making stereochemical control important in synthesis and application .

Derivatives and Related Compounds

Salt Forms

The primary amine group of 4-Fluoro-2,3-dihydro-1H-inden-1-amine readily forms salts with various acids. The hydrochloride salt is particularly common and well-documented:

DerivativeMolecular FormulaMolecular WeightCAS Number
4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideC9H11ClFN187.64 g/mol936220-71-2
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideC9H11ClFN187.64 g/mol936220-71-2
(R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideC9H11ClFN187.64 g/mol1637540-45-4

Salt formation can improve properties such as solubility, stability, and bioavailability, making these derivatives potentially more suitable for pharmaceutical applications .

Halogenated Derivatives

Several halogenated derivatives related to 4-Fluoro-2,3-dihydro-1H-inden-1-amine have been synthesized and studied:

CompoundMolecular FormulaMolecular WeightDescription
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amineC9H9BrFN230.08 g/molBromination at position 7
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amineC9H9BrFN230.08 g/molBromination at position 4, fluorination at position 7
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideC9H10BrClFN266.54 g/molBromination at position 5, hydrochloride salt
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideC9H10BrClFN266.54 g/molBromination at position 4, fluorination at position 6

These halogenated derivatives offer diverse physicochemical properties and potential biological activities, expanding the range of applications in medicinal chemistry research.

Safety CategoryInformation
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes)

Proper personal protective equipment (PPE) including gloves, lab coat, and safety glasses should be worn when handling this compound. Work should be conducted in a well-ventilated area or fume hood to minimize exposure to vapors .

Applications in Research

Medicinal Chemistry Applications

4-Fluoro-2,3-dihydro-1H-inden-1-amine serves as an important building block in medicinal chemistry for several reasons:

  • The fluorine substituent can enhance metabolic stability and modulate lipophilicity

  • The primary amine group provides a versatile handle for further functionalization

  • The rigid bicyclic scaffold offers favorable conformational properties for drug design

These features make it valuable as a scaffold for developing biologically active compounds with potential therapeutic applications .

Research Methodologies and Techniques

Various analytical and preparative techniques are employed in the study of 4-Fluoro-2,3-dihydro-1H-inden-1-amine and its derivatives:

  • Spectroscopic methods: NMR, MS, IR, and UV-vis spectroscopy for structural characterization

  • Chromatographic techniques: HPLC, GC-MS, and TLC for purity analysis and separation

  • X-ray crystallography for determining three-dimensional structure

  • Computational methods for predicting properties and biological activities

  • Biological assays for evaluating potential therapeutic applications

These methodologies enable researchers to thoroughly investigate the compound's properties, structure-activity relationships, and potential applications in drug discovery .

Current Research Trends and Future Perspectives

Current research on 4-Fluoro-2,3-dihydro-1H-inden-1-amine and related compounds focuses on several key areas:

  • Structure-activity relationship (SAR) studies to optimize biological activity

  • Development of stereoselective synthetic routes to obtain enantiomerically pure compounds

  • Exploration of novel derivatives with enhanced properties for specific applications

  • Investigation of potential therapeutic applications in various disease areas

Future research directions may include:

  • More comprehensive biological profiling to better understand the compound's mechanism of action

  • Development of improved synthetic methodologies for large-scale production

  • Expanded investigation into the compound's potential as a building block in drug discovery

  • Application of modern drug design techniques to develop optimized derivatives with enhanced properties

As research in medicinal chemistry continues to advance, 4-Fluoro-2,3-dihydro-1H-inden-1-amine is likely to remain an important scaffold for the development of novel therapeutic agents .

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